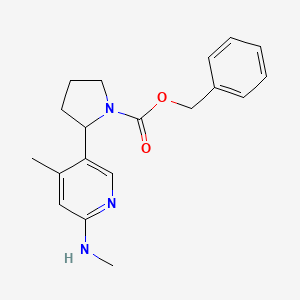
Benzyl 2-(4-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-甲基-6-(甲胺基)吡啶-3-基)吡咯烷-1-羧酸苄酯是一种复杂的的有机化合物,属于吡咯烷羧酸酯类。该化合物以其独特的结构为特征,其中包括苄基、吡咯烷环和带有甲基和甲胺基取代基的吡啶部分。
准备方法
合成路线和反应条件
2-(4-甲基-6-(甲胺基)吡啶-3-基)吡咯烷-1-羧酸苄酯的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
吡啶部分的形成: 吡啶环通过一系列从易获得的前体开始的反应合成。这可能涉及使用甲胺和甲基碘化物等试剂来引入甲基和甲胺基。
吡咯烷环的形成: 吡咯烷环通过环化反应构建,通常涉及使用胺和醛。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和产率。此外,优化反应条件(如温度、压力和溶剂选择)对于大规模合成至关重要。
化学反应分析
反应类型
2-(4-甲基-6-(甲胺基)吡啶-3-基)吡咯烷-1-羧酸苄酯可以发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等氧化剂进行氧化。
还原: 还原反应可以使用氢化铝锂或硼氢化钠等还原剂进行。
取代: 该化合物可以参与亲核取代反应,其中亲核试剂取代某些官能团。
常用试剂和条件
氧化: 酸性或碱性条件下的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在合适的碱存在下,胺或硫醇等亲核试剂。
形成的主要产物
从这些反应中形成的主要产物取决于所用条件和试剂。例如,氧化可能生成羧酸,而还原可能生成醇或胺。
科学研究应用
2-(4-甲基-6-(甲胺基)吡啶-3-基)吡咯烷-1-羧酸苄酯在科学研究中具有广泛的应用:
化学: 它被用作合成更复杂分子的构建块,以及配位化学中的配体。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为各种疾病的治疗剂的潜力。
作用机制
2-(4-甲基-6-(甲胺基)吡啶-3-基)吡咯烷-1-羧酸苄酯的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能与酶或受体结合,调节它们的活性,并导致各种生物效应。 例如,它可能抑制参与疾病途径的某些酶,从而发挥治疗作用 .
相似化合物的比较
类似化合物
1,2,3-三嗪-5-羧酸苄酯: 结构类似,但具有三嗪环而不是吡啶环。
2-(吡啶-2-基)吡咯烷-1-羧酸酯: 缺少苄基和甲胺基取代基。
独特性
2-(4-甲基-6-(甲胺基)吡啶-3-基)吡咯烷-1-羧酸苄酯因其官能团和结构特征的特定组合而独一无二,赋予其独特的化学和生物学特性。 它能够参与多种化学反应及其潜在的治疗应用使其成为科学研究中一种有价值的化合物 .
属性
分子式 |
C19H23N3O2 |
|---|---|
分子量 |
325.4 g/mol |
IUPAC 名称 |
benzyl 2-[4-methyl-6-(methylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H23N3O2/c1-14-11-18(20-2)21-12-16(14)17-9-6-10-22(17)19(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,11-12,17H,6,9-10,13H2,1-2H3,(H,20,21) |
InChI 键 |
NMUFDIQJFRUMOL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C2CCCN2C(=O)OCC3=CC=CC=C3)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


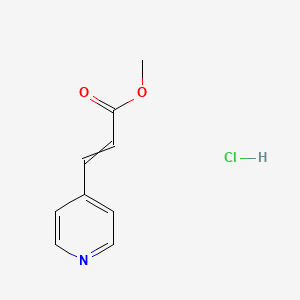

![methyl N-{1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamate](/img/structure/B11824639.png)
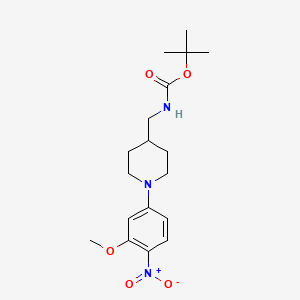


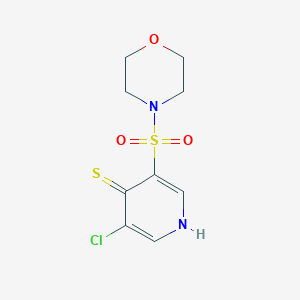



![2-Methyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11824682.png)
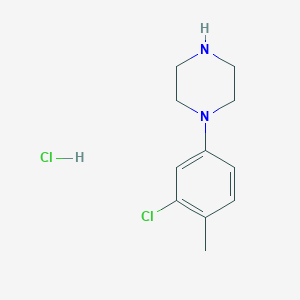

![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)
